![molecular formula C19H26N2O3 B4024352 3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4024352.png)
3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, aiming at introducing specific functional groups to achieve desired properties. For instance, the Hantzsch synthesis method can produce pyridine derivatives, demonstrating the versatility of synthesizing nitrogen-containing heterocycles, which could be related to the synthesis strategy of the compound (Filipan-Litvić et al., 2007). Other methods, such as condensation reactions followed by cyclization, are also crucial in synthesizing pyrrolidine derivatives, suggesting a possible pathway for our target compound (Selič et al., 1997).
Molecular Structure Analysis
The molecular structure of such compounds is determined using techniques like X-ray crystallography, revealing information about the crystal packing, bond lengths, and angles critical for understanding the compound's reactivity and properties. For instance, the crystal structure analysis of similar compounds provides insight into their spatial arrangement and intermolecular interactions, which are pivotal for their chemical behavior (Ganapathy et al., 2015).
Chemical Reactions and Properties
Compounds like "3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione" undergo various chemical reactions, including cyclization and condensation, leading to the formation of complex heterocycles. Their chemical reactivity is often explored through reactions with different reagents to introduce or modify functional groups, impacting their chemical and physical properties. The reactivity towards nucleophiles and electrophiles, for example, is a key area of study for understanding the compound's behavior in synthetic pathways (Jones et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the practical application of these compounds. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to determine these properties, which are essential for the compound's application in material science and pharmaceuticals. The crystallographic studies provide a detailed understanding of the compound's solid-state structure, which directly influences its physical properties (Hayvalı et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical reactions, define the compound's application scope. For instance, the study of the compound's behavior in the presence of different reagents, its stability under various conditions, and its reactivity profile helps in tailoring it for specific applications, ranging from catalysis to pharmaceuticals. The exploration of these properties is essential for developing new materials and drugs with improved performance (Aquino et al., 2015).
properties
IUPAC Name |
3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12-5-4-6-16(13(12)2)20-17-11-18(22)21(19(17)23)14-7-9-15(24-3)10-8-14/h7-10,12-13,16-17,20H,4-6,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFDXPGKFHZRJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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